AGK2 is a potent and selective inhibitor of the enzyme Sirtuin 2 (SIRT2). [] SIRT2 belongs to the class III histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from lysine residues on histones and other proteins. [] These enzymes play significant roles in various cellular processes, including gene expression, cell cycle regulation, and metabolism. []
SIRT2 is primarily localized in the cytoplasm, distinguishing it from other sirtuin family members. [] This unique characteristic makes AGK2 a valuable tool for investigating the specific role of SIRT2 in cellular processes without affecting other sirtuins. []
AGK2 is classified as a small molecule inhibitor targeting SIRT2. It is derived from synthetic processes designed to enhance selectivity and potency against specific sirtuin isoforms. The compound has been studied for its pharmacological interactions in various biological contexts, particularly in oncology and infectious diseases.
The synthesis of AGK2 involves several key steps:
AGK2's molecular structure can be described by its chemical formula .
AGK2 participates in several chemical reactions relevant to its mechanism of action:
The primary mechanism by which AGK2 exerts its effects is through selective inhibition of SIRT2:
AGK2 possesses distinct physical and chemical properties:
AGK2 has significant potential across various scientific fields:
AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide) is a selective, cell-permeable inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent class III histone deacetylase (HDAC). It binds competitively to the C-site of SIRT2, blocking NAD+ binding and inhibiting deacetylase activity with an IC50 of 3.5 μM. AGK2 minimally affects SIRT1 and SIRT3 even at 10-fold higher concentrations, ensuring target specificity [3] [5] [6]. Its primary molecular action is the hyperacetylation of α-tubulin at lysine 40, which induces cytoskeletal reorganization. In triple-negative breast cancer (TNBC) cells like MDA-MB-231, this inhibition promotes perinuclear bundling of acetylated α-tubulin, vimentin, and F-actin, enhancing nuclear rigidity and reducing invasiveness through confined spaces [6]. Beyond oncology, AGK2-mediated SIRT2 inhibition protects dopaminergic neurons in Parkinson’s disease models by countering histone hypoacetylation induced by α-synuclein aggregates [10].
Table 1: AGK2-Induced Molecular Changes Across Disease Models
Disease Context | Target | Key Effect | Functional Outcome |
---|---|---|---|
Breast Cancer (MDA-MB-231) | α-Tubulin | Hyperacetylation at K40 | Reduced cell invasiveness |
Parkinson’s Disease | Histone H3/H4 | Increased acetylation | Neuroprotection |
Allergic Asthma | FcεRI Signaling | Suppressed degranulation | Reduced mast cell activation |
Tuberculosis Immunization | β-Catenin | Enhanced acetylation & stability | Amplified TSCM responses |
AGK2 directly modulates the Wnt/β-catenin pathway by inducing β-catenin hyperacetylation. In CD4+ T cells from BCG-vaccinated mice, AGK2 treatment increased acetylated β-catenin levels by >2-fold, activating downstream Wnt signaling. This occurred via two mechanisms:
AGK2 reprograms immune cell metabolism by activating glycolysis. In CD4+ T cells, SIRT2 inhibition elevates glucose transporter GLUT1 expression and hexokinase activity, increasing glycolytic flux by 1.8-fold. This metabolic shift is crucial for TSCM differentiation, as evidenced by:
Table 2: Metabolic Effects of AGK2 in Immune Cells
Cell Type | Metabolic Pathway | AGK2-Induced Change | Functional Consequence |
---|---|---|---|
CD4+ TSCM | Glycolysis | ↑ Lactate, ↑ ATP | Enhanced memory T-cell differentiation |
Mast Cells | PI3K/Akt signaling | ↓ Hexosaminidase release | Reduced allergic inflammation |
Microglia | Oxidative phosphorylation | ↓ TNFα, ↓ IL-6 | Neuroprotection |
AGK2 exerts anti-inflammatory effects by modulating NF-κB and histone acetylation. Key mechanisms include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7